molecular formula C23H17ClFNO4 B11090985 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one

Cat. No.: B11090985
M. Wt: 425.8 g/mol
InChI Key: FXVNSTZPSHWZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-chloro-2-methylphenol, and 4-fluoroaniline. The key steps could involve:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the benzodioxole and phenoxy groups via nucleophilic substitution reactions.
  • Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-(4-fluorophenyl)azetidin-2-one: Similar structure but lacks the methyl group.

    4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-phenylazetidin-2-one: Similar structure but lacks the fluorine atom.

Uniqueness

The presence of the 4-fluorophenyl group and the 4-chloro-2-methylphenoxy group in 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one may confer unique biological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H17ClFNO4

Molecular Weight

425.8 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C23H17ClFNO4/c1-13-10-15(24)3-9-18(13)30-22-21(14-2-8-19-20(11-14)29-12-28-19)26(23(22)27)17-6-4-16(25)5-7-17/h2-11,21-22H,12H2,1H3

InChI Key

FXVNSTZPSHWZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.